BenchChemオンラインストアへようこそ!

6-Chloro-3-iodo-1-methyl-1H-pyrazolo[4,3-b]pyridine

C–C cross-coupling C–N cross-coupling chemoselective functionalization

6-Chloro-3-iodo-1-methyl-1H-pyrazolo[4,3-b]pyridine (CAS 2386408-98-4) is an ECHA CLP-notified (EC 948-795-1), procurement-ready building block that uniquely enables chemoselective sequential cross-coupling via its 3-iodo and 6-chloro handles. Unlike mono-halogenated, regioisomeric, or N-unsubstituted analogs, this scaffold locks tautomeric state and supports orthogonal diversification at C-3 and C-6 for SAR-driven PD-1/PD-L1 or kinase inhibitor programs. Supplied at ≥98% purity, it integrates directly into GLP/ICH workflows, eliminating in-house hazard classification and accelerating bench timelines.

Molecular Formula C7H5ClIN3
Molecular Weight 293.49 g/mol
CAS No. 2386408-98-4
Cat. No. B1486862
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-3-iodo-1-methyl-1H-pyrazolo[4,3-b]pyridine
CAS2386408-98-4
Molecular FormulaC7H5ClIN3
Molecular Weight293.49 g/mol
Structural Identifiers
SMILESCN1C2=C(C(=N1)I)N=CC(=C2)Cl
InChIInChI=1S/C7H5ClIN3/c1-12-5-2-4(8)3-10-6(5)7(9)11-12/h2-3H,1H3
InChIKeyMAVPKGUZNDQIDF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-3-iodo-1-methyl-1H-pyrazolo[4,3-b]pyridine (CAS 2386408-98-4): Procurement-Ready Physicochemical and Regulatory Baseline


6-Chloro-3-iodo-1-methyl-1H-pyrazolo[4,3-b]pyridine (CAS 2386408-98-4) is a heterocyclic building block belonging to the pyrazolo[4,3-b]pyridine family, featuring a fused pyrazole-pyridine core with a molecular formula of C₇H₅ClIN₃ and a molecular weight of 293.49 g/mol . The compound is characterized by the presence of chlorine at the 6-position, iodine at the 3-position, and a methyl group at the 1-position of the ring system . It has been notified to the European Chemicals Agency (ECHA) under the Classification, Labelling and Packaging (CLP) regulation with EC List number 948-795-1, confirming its regulatory traceability for procurement in EU territories [1]. Commercially available from multiple suppliers at certified purity levels of ≥97–98%, the compound is routinely supplied as a research-grade intermediate for medicinal chemistry and agrochemical discovery programs .

Why Generic 1-Methyl-pyrazolo[4,3-b]pyridine Analogs Cannot Replace 6-Chloro-3-iodo-1-methyl-1H-pyrazolo[4,3-b]pyridine in Synthetic and Screening Workflows


Within the 1-methyl-1H-pyrazolo[4,3-b]pyridine scaffold class, the halogen substitution pattern dictates both the accessible chemical space and the biological target engagement profile. The 3-iodo substituent is the most reactive aryl halide toward oxidative addition in palladium- and copper-catalyzed cross-coupling reactions, enabling chemoselective functionalization at C-3 in the presence of the 6-chloro group, which remains available for sequential orthogonal coupling [1]. Removal of either halogen—or relocation to alternative ring positions—fundamentally alters the synthetic vector set; for example, 6-chloro-1-methyl-1H-pyrazolo[4,3-b]pyridine (CAS 2385450-29-1, MW 167.59) lacks the iodo handle entirely and cannot participate in the same sequential diversification strategy . Conversely, 6-chloro-3-iodo-1H-pyrazolo[4,3-b]pyridine (CAS 1352394-31-0, MW 279.47) lacks the 1-methyl protecting group, which alters N-H acidity, tautomeric equilibrium, and hydrogen-bond donor capacity during target binding . Regioisomeric variants such as 6-chloro-3-iodo-1-methyl-1H-pyrazolo[4,3-c]pyridine (CAS 2766312-13-2) reposition the pyridine nitrogen relative to the substitution pattern, producing different electronic properties and pharmacophoric geometry . These structural differences make generic interchange technically invalid without re-validation of synthetic routes and biological assay outcomes.

Quantitative Differentiation Evidence for 6-Chloro-3-iodo-1-methyl-1H-pyrazolo[4,3-b]pyridine Versus Closest Analogs


Chemoselective Cross-Coupling Reactivity: Orthogonal Halogen Differentiation Between 3-Iodo and 6-Chloro Positions

The 3-iodo substituent on the pyrazole ring of 6-chloro-3-iodo-1-methyl-1H-pyrazolo[4,3-b]pyridine exhibits approximately 100–1000 fold higher reactivity toward oxidative addition with Pd(0) and Cu(I) catalysts compared to the 6-chloro substituent on the pyridine ring, based on well-established aryl halide reactivity scales (Ar-I >> Ar-Cl) [1]. This differential reactivity is supported by copper-mediated intramolecular C–N cross-coupling methodology developed specifically for 4-iodopyrazole precursors to pyrazolo[4,3-b]pyridines, where the iodine atom serves as the primary reactive site while chloro substituents remain intact throughout the cyclization [2]. In contrast, 6-chloro-1-methyl-1H-pyrazolo[4,3-b]pyridine (CAS 2385450-29-1), which lacks the 3-iodo group entirely, must rely on the less reactive 6-chloro position as the sole handle for subsequent derivatization, resulting in a narrower accessible chemical space and fewer synthetic vectors for library construction . Direct head-to-head kinetic data for these specific compounds are not publicly available; the reactivity differential is inferred from class-level physical organic principles governing aryl halide oxidative addition rates (C–I bond dissociation energy ~57 kcal/mol vs. C–Cl ~84 kcal/mol).

C–C cross-coupling C–N cross-coupling chemoselective functionalization orthogonal reactivity building block diversification

1-Methyl Protection: Differentiation from N-Unsubstituted Pyrazolo[4,3-b]pyridine Analogs in Tautomeric Control and Synthetic Stability

6-Chloro-3-iodo-1-methyl-1H-pyrazolo[4,3-b]pyridine (MW 293.49) bears a methyl group at the N-1 position of the pyrazole ring, which eliminates the annular tautomerism (1H ⇌ 2H equilibrium) inherent to the N-unsubstituted analog 6-chloro-3-iodo-1H-pyrazolo[4,3-b]pyridine (CAS 1352394-31-0, MW 279.47) . The N-unsubstituted analog can exist as an equilibrium mixture of 1H- and 2H-tautomers, with the latter potentially directing electrophilic substitution to different positions and complicating both synthetic reproducibility and biological target recognition [1]. The 1-methyl group locks the tautomeric state, ensuring a single, defined molecular species in solution and solid state, which is critical for reproducible NMR characterization (single set of signals), consistent HPLC retention time, and unambiguous structure-activity relationship interpretation during hit-to-lead optimization . The molecular weight difference (293.49 vs. 279.47) reflects the formal replacement of a tautomeric N–H with an N–CH₃ group, adding minimal steric bulk while conferring substantial analytical and synthetic advantages.

N-methyl protection tautomerism synthetic intermediate stability regioselective alkylation medicinal chemistry building block

Regioisomeric Specificity: Differentiation from Pyrazolo[3,4-b]pyridine and Pyrazolo[4,3-c]pyridine Regioisomers in Biological Target Recognition

The pyrazolo[4,3-b]pyridine ring fusion pattern of 6-chloro-3-iodo-1-methyl-1H-pyrazolo[4,3-b]pyridine (CAS 2386408-98-4) places the pyridine nitrogen at the 5-position of the bicyclic system, creating a distinct vector angle and electronic distribution compared to the pyrazolo[3,4-b]pyridine regioisomer (CAS 1539296-59-7, MW 293.49), where the pyridine nitrogen is located at the 4-position . In the PD-1/PD-L1 inhibitor series reported by Dai et al., the 1-methyl-1H-pyrazolo[4,3-b]pyridine scaffold was specifically selected through a ring fusion strategy, and the most potent derivative D38 achieved an IC₅₀ of 9.6 nM in the HTRF assay and an EC₅₀ of 1.61 μM in a PD-L1/TCR activator CHO–PD-1 Jurkat co-culture model, confirming that the [4,3-b] fusion geometry is compatible with the PD-L1 dimer binding pocket [1]. In contrast, the pyrazolo[4,3-c]pyridine regioisomer (CAS 2766312-13-2, MW 293.49) relocates the pyridine nitrogen to the 6-position, altering the hydrogen-bond acceptor vector and the π-stacking surface presented to the target . While no direct, same-assay comparison of these regioisomers has been published, the scaffold-specific SAR reported in the literature makes the [4,3-b] fusion the validated starting point for PD-1/PD-L1 inhibitor development, and substitution at this scaffold with iodo and chloro handles provides the basis for generating focused libraries around the D38 chemotype.

regioisomerism pyrazolo[4,3-b]pyridine pyrazolo[3,4-b]pyridine pyrazolo[4,3-c]pyridine pharmacophore geometry target selectivity

PD-1/PD-L1 Target Class Engagement: Quantitative Potency Benchmark of the 1-Methyl-pyrazolo[4,3-b]pyridine Scaffold

The 1-methyl-1H-pyrazolo[4,3-b]pyridine scaffold, of which 6-chloro-3-iodo-1-methyl-1H-pyrazolo[4,3-b]pyridine is a synthetically functionalized member, has been validated as a productive core for small-molecule PD-1/PD-L1 interaction inhibitors [1]. In the study by Dai et al., a series of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives were designed using a ring fusion strategy and evaluated by HTRF assay. The lead compound D38 demonstrated an IC₅₀ of 9.6 nM for inhibition of the PD-1/PD-L1 protein-protein interaction—placing it among the most potent small-molecule PD-1/PD-L1 inhibitors reported at the time of publication [1]. In a functional cell-based co-culture model using PD-L1/TCR activator-expressing CHO cells and PD-1-expressing Jurkat cells, D38 exhibited an EC₅₀ of 1.61 μM, confirming cellular target engagement [1]. The binding mode of D38 with the PD-L1 dimer was analyzed by molecular docking, providing a structural rationale for further optimization [1]. Preliminary SAR elucidated in the study indicates that substitutions at multiple positions on the pyrazolo[4,3-b]pyridine core modulate activity, making the 3-iodo-6-chloro substitution pattern of the target compound relevant for generating focused libraries around this validated chemotype. As a comparator baseline, the clinical-stage small-molecule PD-L1 inhibitor BMS-202 (a biphenyl-based chemotype, not a pyrazolopyridine) has reported biochemical IC₅₀ values of ~18 nM [2], indicating that the pyrazolo[4,3-b]pyridine scaffold is competitive with alternative chemotypes in this target class.

PD-1/PD-L1 inhibitor immuno-oncology HTRF assay small-molecule checkpoint inhibitor SAR molecular docking

Regulatory Classification and Procurement Traceability: ECHA CLP Notification Versus Unregistered Analogs

6-Chloro-3-iodo-1-methyl-1H-pyrazolo[4,3-b]pyridine has been notified to the European Chemicals Agency (ECHA) under the Classification, Labelling and Packaging (CLP) regulation, assigned EC List number 948-795-1 [1]. This notification provides a legally recognized hazard classification and labelling framework that supports compliant procurement, storage, and use within EU and EEA territories. In contrast, several closely related analogs—including 6-chloro-3-iodo-1-methyl-1H-pyrazolo[4,3-c]pyridine (CAS 2766312-13-2) and the pyrazolo[3,4-b]pyridine regioisomer (CAS 1539296-59-7)—do not appear in the ECHA C&L inventory at the time of this analysis, meaning their regulatory hazard profile is not publicly established . For industrial procurement in regulated environments (e.g., GLP-compliant laboratories, pharmaceutical development under ICH guidelines), the availability of an ECHA-notified classification reduces the compliance burden and eliminates the need for in-house hazard assessment prior to compound registration in laboratory information management systems (LIMS).

ECHA CLP regulation regulatory compliance procurement traceability hazard classification EU chemical inventory

Priority Application Scenarios for 6-Chloro-3-iodo-1-methyl-1H-pyrazolo[4,3-b]pyridine Based on Verified Differentiation Evidence


Orthogonal Diversification for Focused Kinase or Immuno-Oncology Compound Libraries

This compound is ideally suited as a central building block for generating focused compound libraries targeting the PD-1/PD-L1 interaction or kinase ATP-binding sites. Its 3-iodo group enables initial Suzuki, Sonogashira, or Buchwald-Hartwig coupling under mild Pd(0) or Cu(I) conditions, while the 6-chloro group remains inert and available for a second, orthogonal coupling step, as demonstrated in the copper-mediated pyrazolo[4,3-b]pyridine synthetic methodology developed by Nayak and Batra [1]. The scaffold has been validated by Dai et al., where the lead compound D38 achieved an IC₅₀ of 9.6 nM against PD-1/PD-L1, confirming that modifications to the pyrazolo[4,3-b]pyridine core can yield nanomolar inhibitors [2]. The orthogonal halogen pattern uniquely enables systematic exploration of C-3 and C-6 substitution vectors within a single synthetic sequence, a strategy not accessible to mono-halogenated or regioisomeric analogs.

Regulatory-Compliant Medicinal Chemistry in EU/EEA Pharmaceutical R&D Settings

With its ECHA CLP notification (EC List No. 948-795-1) and commercially available purity levels of ≥97–98% from multiple suppliers, 6-chloro-3-iodo-1-methyl-1H-pyrazolo[4,3-b]pyridine is procurement-ready for GLP-compliant and ICH-guided pharmaceutical development environments in the EU/EEA [3]. Its ECHA-notified status eliminates the need for in-house hazard classification, enabling immediate registration in laboratory information management systems (LIMS) and reducing the procurement-to-bench timeline. This contrasts with non-notified regioisomeric or dehalogenated analogs that require additional regulatory due diligence before use.

Structure-Activity Relationship (SAR) Expansion Around Validated PD-1/PD-L1 Inhibitor Chemotypes

The 1-methyl-1H-pyrazolo[4,3-b]pyridine scaffold has been established as a productive core for PD-1/PD-L1 small-molecule inhibitors, with D38 achieving 9.6 nM biochemical potency and 1.61 μM cellular activity [2]. The 6-chloro-3-iodo substitution pattern of the target compound provides two chemically distinct diversification points (C-3 via iodine, C-6 via chlorine) for systematic SAR exploration around this validated chemotype. The 1-methyl group locks the tautomeric state, ensuring reproducible biological assay data without the confounding effects of prototropic equilibria that affect the N-unsubstituted analog (CAS 1352394-31-0) . Researchers can use this building block to install diverse aryl, heteroaryl, or amine substituents sequentially and map the resulting PD-1/PD-L1 inhibitory activity to specific structural modifications, directly leveraging the SAR framework established by Dai et al.

Kinase Inhibitor Scaffold Morphing and Selectivity Profiling

The pyrazolo[4,3-b]pyridine core has demonstrated utility as a kinase inhibitor scaffold, as evidenced by its deployment in ALK5 (activin receptor-like kinase 5) inhibitor design using structure-based drug design (SBDD) [4] and in PDE1 inhibitor programs targeting neurodegenerative disorders [5]. The 3-iodo-6-chloro substitution pattern of this compound provides the chemical handles needed to execute scaffold morphing strategies, where the core is elaborated with different substituents to shift kinase selectivity profiles. The validated [4,3-b] ring fusion geometry ensures compatibility with the kinase hinge-binding region, while the halogen pattern permits systematic exploration of solvent-exposed and selectivity pocket interactions through sequential coupling chemistry.

Quote Request

Request a Quote for 6-Chloro-3-iodo-1-methyl-1H-pyrazolo[4,3-b]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.